molecular formula C11H20ClNO B2554219 (1-Amino-2-adamantyl)methanol;hydrochloride CAS No. 2580238-46-4

(1-Amino-2-adamantyl)methanol;hydrochloride

Cat. No.: B2554219
CAS No.: 2580238-46-4
M. Wt: 217.74
InChI Key: APDNOYGSCITNQM-UHFFFAOYSA-N
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Description

(1-Amino-2-adamantyl)methanol;hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-adamantyl)methanol;hydrochloride typically involves the functionalization of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another approach includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to yield the target molecule .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis starting from readily available precursors such as adamantane or 1-bromoadamantane. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-adamantyl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1-Amino-2-adamantyl)methanol;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantanamine hydrochloride
  • 1-Adamantylamine hydrochloride
  • Amantadine hydrochloride

Uniqueness

(1-Amino-2-adamantyl)methanol;hydrochloride is unique due to its specific functional groups and structural features, which impart distinct chemical and biological properties. Compared to other adamantane derivatives, this compound may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-amino-2-adamantyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c12-11-4-7-1-8(5-11)3-9(2-7)10(11)6-13;/h7-10,13H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDNOYGSCITNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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